methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Synthesis Analysis
The synthesis of methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves complex reactions starting from basic aromatic compounds. A related compound, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, was synthesized from 3-amino-5,5-dimethylcyclohex-2-enone and the methyl esters of acyl(aroyl)pyruvic acids, showcasing the intricate steps involved in the synthesis of isoquinoline derivatives (Rudenko et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in the isoquinoline category, including methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is characterized by their isoquinoline core. The structure of a closely related compound, methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, was established by X-ray structural analysis, demonstrating the approaches used to elucidate the structure of such complex molecules (Rudenko et al., 2013).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, which are crucial for their functionalization and application in medicinal chemistry. The synthesis and reactions of isoquinoline derivatives, including halogenation, nucleophilic substitution, and cyclization, illustrate the chemical versatility of these compounds. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, for instance, involves a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange, highlighting the types of chemical reactions these compounds can undergo (Dumont & Slegers, 2010).
Scientific Research Applications
Synthetic Methodologies
A unified strategy for iron-catalyzed ortho-alkylation of carboxamides has been demonstrated, showcasing efficient routes for modifying aryl carboxamides, which could be relevant to the synthesis or modification of compounds like the one (Fruchey, Monks, & Cook, 2014). Additionally, research into the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclo-pentanetetrahydroisoquinolines provides insights into the structural modifications and potential applications of similar isoquinoline derivatives (Aghekyan et al., 2009).
Antitumor Activities
Isoquinoline derivatives have been synthesized and evaluated for their antitumor activities, indicating the potential therapeutic applications of such compounds. For instance, 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited significant antineoplastic activity in mice bearing L1210 leukemia (Liu, Lin, Penketh, & Sartorelli, 1995). This suggests that modifications on the isoquinoline structure, akin to the compound , could possess valuable biological activities.
properties
IUPAC Name |
methyl 7-[(4-bromothiophene-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-22-16(21)19-5-4-10-2-3-13(6-11(10)8-19)18-15(20)14-7-12(17)9-23-14/h2-3,6-7,9H,4-5,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFADBKIUXJPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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